molecular formula C14H14ClN B8331022 4'-Chloro-3-ethylbiphen-4-ylamine

4'-Chloro-3-ethylbiphen-4-ylamine

Cat. No. B8331022
M. Wt: 231.72 g/mol
InChI Key: BDIGMBLBNOVIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Chloro-3-ethylbiphen-4-ylamine is a useful research compound. Its molecular formula is C14H14ClN and its molecular weight is 231.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Chloro-3-ethylbiphen-4-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-3-ethylbiphen-4-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4'-Chloro-3-ethylbiphen-4-ylamine

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-ethylaniline

InChI

InChI=1S/C14H14ClN/c1-2-10-9-12(5-8-14(10)16)11-3-6-13(15)7-4-11/h3-9H,2,16H2,1H3

InChI Key

BDIGMBLBNOVIMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(4′-chloro-3-ethylbiphen-4-yl)acetamide (18 g, 0.06 mol) in dioxane (126 ml), is added concentrated hydrochloric acid (36 ml) and the reaction mixture is refluxed for 2 hours. The dioxane is evaporated under reduced pressure. The residue is diluted with water, the solution made basic by addition of 2N aqueous potassium hydroxide solution and extracted with ethyl acetate (3×500 ml). The organic extracts are combined and concentrated under reduced pressure to give 4′-chloro-3-ethylbiphen-4-ylamine (13.5 g).
Name
N-(4′-chloro-3-ethylbiphen-4-yl)acetamide
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One

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